molecular formula C7H9NS2 B14597024 2,6-Bis(methylsulfanyl)pyridine CAS No. 58819-71-9

2,6-Bis(methylsulfanyl)pyridine

Cat. No.: B14597024
CAS No.: 58819-71-9
M. Wt: 171.3 g/mol
InChI Key: KMXGSPJFNYXGGG-UHFFFAOYSA-N
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Description

2,6-Bis(methylsulfanyl)pyridine is an organic compound characterized by the presence of two methylsulfanyl groups attached to a pyridine ring at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(methylsulfanyl)pyridine typically involves the reaction of pyridine with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where pyridine is treated with methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(methylsulfanyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Bis(methylsulfanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(methylsulfanyl)pyridine involves its ability to coordinate with metal ions through its nitrogen and sulfur atoms. This coordination can lead to the formation of stable complexes that exhibit unique chemical and physical properties. The compound’s interaction with metal ions can influence various molecular targets and pathways, including redox reactions and catalytic processes .

Comparison with Similar Compounds

Uniqueness: 2,6-Bis(methylsulfanyl)pyridine is unique due to its specific arrangement of methylsulfanyl groups, which imparts distinct chemical reactivity and coordination properties. This uniqueness makes it valuable in applications requiring selective metal ion binding and complex formation .

Properties

CAS No.

58819-71-9

Molecular Formula

C7H9NS2

Molecular Weight

171.3 g/mol

IUPAC Name

2,6-bis(methylsulfanyl)pyridine

InChI

InChI=1S/C7H9NS2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3

InChI Key

KMXGSPJFNYXGGG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC=C1)SC

Origin of Product

United States

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